3-hydroxy-1-(2-methoxyphenyl)-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-hydroxy-1-(2-methoxyphenyl)-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C21H24BrN3O4 and its molecular weight is 462.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-hydroxy-1-(2-methoxyphenyl)-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a synthetic derivative belonging to the class of imidazo[1,2-a]azepines. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure
The chemical structure of the compound is characterized by a complex bicyclic system with multiple functional groups that contribute to its biological properties. The presence of hydroxyl and nitro groups is particularly significant as they can influence the interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]azepines possess significant antimicrobial properties. For instance:
- Synthesis and Evaluation : A study synthesized various derivatives and tested their antimicrobial activity against several bacterial strains. The results demonstrated that compounds with similar structural features exhibited potent activity against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Properties
The anticancer potential of the compound has been explored through various in vitro assays:
- Cell Line Studies : In studies involving different cancer cell lines (e.g., breast cancer MCF-7 cells), the compound showed promising cytotoxic effects with IC50 values indicating effective dose-response relationships .
- Apoptotic Pathways : Mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting its potential as an anticancer agent.
Neuroprotective Effects
Another area of interest is the neuroprotective activity:
- Neuroprotection in Models : Research utilizing animal models of neurodegenerative diseases has shown that the compound can reduce neuronal death and inflammation in response to oxidative stress .
- Cognitive Enhancement : Behavioral tests indicated improvements in memory and learning processes in treated subjects compared to controls.
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate antimicrobial activity | Significant inhibition against E. coli and S. aureus; MIC values < 50 µg/mL. |
Study 2 | Assess anticancer effects | Induced apoptosis in MCF-7 cells; IC50 = 30 µM after 48 hours. |
Study 3 | Investigate neuroprotective effects | Reduced oxidative stress markers; improved cognitive function in mice models. |
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N3O4.BrH/c1-28-19-11-5-4-10-18(19)22-15-21(25,23-13-6-2-3-12-20(22)23)16-8-7-9-17(14-16)24(26)27;/h4-5,7-11,14,25H,2-3,6,12-13,15H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMGQMUSMSBLNA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC([N+]3=C2CCCCC3)(C4=CC(=CC=C4)[N+](=O)[O-])O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.